![molecular formula C29H30N4O5S3 B2988582 Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398998-89-5](/img/structure/B2988582.png)
Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
This compound is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential anti-tubercular and anti-Parkinsonian activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various techniques. For example, 1H NMR and 13C NMR have been used to confirm the structures of synthesized compounds . In addition, IR spectroscopy has been used to identify functional groups .Chemical Reactions Analysis
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, with better inhibition potency found in new benzothiazole derivatives against M. tuberculosis . They have also been found to be active in alleviating haloperidol-induced catalepsy in mice .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques. For example, the yield, melting point, and mass of the synthesized compounds have been determined . In addition, IR, 1H NMR, and 13C NMR spectra have been used to analyze the functional groups and structure of the compounds .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Thiazole compounds have been used as dopant emitters in OLEDs due to their emission properties. They exhibit green emission in solution and solid films, which shifts to blue and enhances when coordinated with boron difluoride complexes. This makes them suitable for use in OLED devices with strong emission and low turn-on voltages .
Antimicrobial Activity
Some thiazole derivatives have shown significant activity against bacterial strains like B. cereus, B. subtilis, E. coli, and fungal strains such as A. niger, Fusarium oxisporum, and Rhizopus oryzae. These properties make them candidates for developing new antimicrobial agents .
Antioxidant Properties
Thiazoles have also demonstrated potent DPPH radical scavenging activity, comparable to standard antioxidants like vitamin E. This suggests their potential use as antioxidants in various applications .
Analgesic and Anti-inflammatory Activities
Certain thiazole compounds have been identified with significant analgesic and anti-inflammatory activities, which could lead to the development of new pain relief medications .
Antitumor and Cytotoxic Activity
Thiazoles have been synthesized and tested for cytotoxicity activity on human tumor cell lines, showing potent effects on prostate cancer cells. This indicates their potential application in cancer research and treatment .
Anti-tubercular Compounds
Recent synthetic developments of benzothiazole-based compounds have shown promising anti-tubercular activity both in vitro and in vivo. These compounds could contribute to the fight against tuberculosis by providing new treatment options .
Future Directions
properties
IUPAC Name |
ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O5S3/c1-2-38-29(35)32-15-17-33(18-16-32)41(36,37)20-13-11-19(12-14-20)26(34)31-28-25(21-7-3-5-9-23(21)39-28)27-30-22-8-4-6-10-24(22)40-27/h4,6,8,10-14H,2-3,5,7,9,15-18H2,1H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQMRLRSPHHEAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate |
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